molecular formula C21H13BrCl2N2O2 B5043552 N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide

N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide

Cat. No.: B5043552
M. Wt: 476.1 g/mol
InChI Key: SNFPIVDRZSOSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved by cyclization of 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic conditions . The resulting benzoxazole is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo substituent .

Next, the brominated benzoxazole is coupled with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and chloro substituents enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrCl2N2O2/c1-11-2-7-19-18(8-11)26-21(28-19)12-3-5-15(22)17(9-12)25-20(27)14-10-13(23)4-6-16(14)24/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFPIVDRZSOSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.